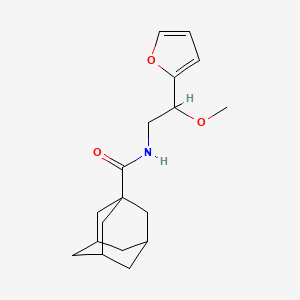

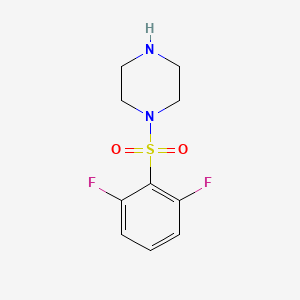

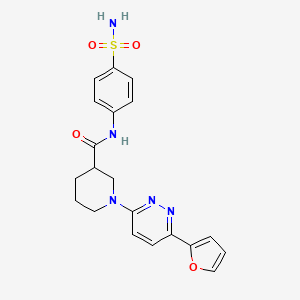

![molecular formula C25H24N2O5S B2377484 Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 920479-26-1](/img/structure/B2377484.png)

Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

Pyridine derivatives can be synthesized using various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques and X-ray diffraction . The crystal structure of related compounds can also be modeled using computational tools .Chemical Reactions Analysis

Pyridine and its derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions. They are often used as a precursor for the synthesis of other compounds in organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by the functional groups attached to the pyridine ring. For example, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Derivative Applications

Advancements in Synthesis Techniques

Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, highlighting a method that could potentially be applied or adapted for the synthesis of structurally related compounds (Zhu, Lan, & Kwon, 2003). This research underscores the importance of innovative synthetic routes in accessing complex heterocyclic compounds, which are often pivotal in medicinal chemistry and material science.

Heterocyclic Compound Synthesis

Bakhite, Al-Sehemi, & Yamada (2005) demonstrated the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, employing strategies that may be relevant for constructing the core structure of ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Bakhite, Al-Sehemi, & Yamada, 2005). Such compounds often find applications in drug discovery due to their diverse biological activities.

Photophysical Properties of Thieno[2,3-b]pyridine Derivatives

Ershov et al. (2019) explored the synthesis and photophysical properties of thieno[2,3-b]pyridine derivatives, offering insights into the potential optical and electronic applications of related compounds (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019). The reported spectral-fluorescent properties suggest that similar compounds could be of interest in the development of organic electronic materials or fluorescent markers.

Antioxidant Activity of Selenolo[2,3-b]pyridine Derivatives

Zaki et al. (2017) synthesized and evaluated the antioxidant activity of selenolo[2,3-b]pyridine derivatives (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017). Though structurally distinct, the methodology and biological evaluations presented could be pertinent to assessing the antioxidant capabilities of ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, considering the interest in compounds with potential therapeutic effects.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 6-acetyl-2-[(2-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S/c1-3-31-25(30)22-19-13-14-27(16(2)28)15-21(19)33-24(22)26-23(29)18-11-7-8-12-20(18)32-17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMPPIPCIVAYLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

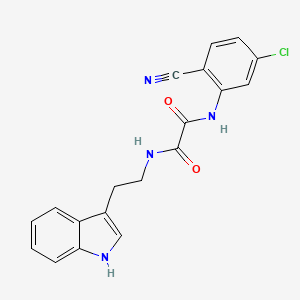

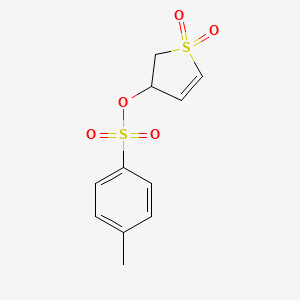

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2377401.png)

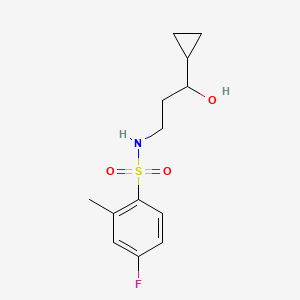

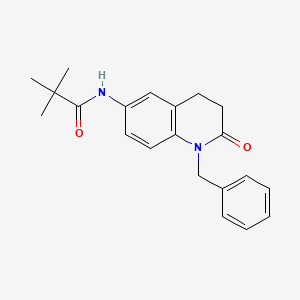

![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)

![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)

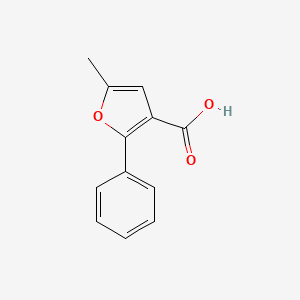

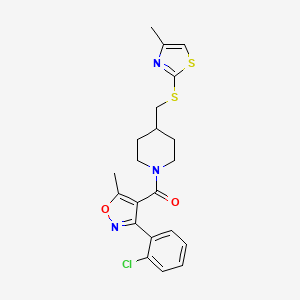

![4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide](/img/structure/B2377423.png)